molecular formula C17H16ClFN2O4S B2918724 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide CAS No. 922133-39-9

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

Cat. No. B2918724
CAS RN: 922133-39-9
M. Wt: 398.83
InChI Key: RBVUTKWUZUXXBX-UHFFFAOYSA-N
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Description

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClFN2O4S and its molecular weight is 398.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds structurally related to "3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide" have been investigated for their potential as carbonic anhydrase inhibitors. For example, [1,4]oxazepine-based primary sulfonamides exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant. These compounds, through a novel synthetic route, enable the construction of the [1,4]oxazepine ring and act as enzyme prosthetic groups when employed as inhibitors (Sapegin et al., 2018).

Organic Synthesis and Catalysis

In organic synthesis, derivatives of oxazepine, such as dibenzo[b,f][1,4]oxazepines, serve as important scaffolds for the development of novel pharmacophores. An organocatalytic asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines has been developed, resulting in compounds with chiral tetrasubstituted C‒F stereocenters. These reactions showcase the utility of these frameworks in constructing complex molecular architectures with high stereochemical precision (Li et al., 2019).

Anticancer and Antimicrobial Activity

Compounds with sulfonamide groups, similar to the given chemical, have been explored for their biological activities, including anticancer and antimicrobial effects. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. The nature of the sulfonamide derivative significantly influences these interactions and activities, highlighting the role of structural variations in determining biological efficacy (González-Álvarez et al., 2013).

Environmental and Agricultural Applications

In addition to pharmaceutical applications, derivatives of oxazepines and sulfonamides have been utilized in environmental and agricultural contexts. For example, solid lipid nanoparticles and polymeric nanocapsules containing pesticides like carbendazim and tebuconazole have been developed for sustained release, reducing environmental toxicity and improving efficacy in agricultural applications (Campos et al., 2015).

properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c1-17(2)9-25-15-6-3-10(7-14(15)20-16(17)22)21-26(23,24)11-4-5-13(19)12(18)8-11/h3-8,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVUTKWUZUXXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide

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